![molecular formula C15H17ClN2O3 B4432370 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4432370.png)
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
Overview
Description
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as CMPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMPI belongs to the class of compounds known as isoxazole carboxamides and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of COX-2 by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, which reduces inflammation and pain. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to induce apoptosis in cancer cells, which may have potential therapeutic applications. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide in lab experiments is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on its properties and potential uses. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways or mechanisms.
Future Directions
There are several future directions for research on 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research could focus on the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Finally, research could also focus on the potential therapeutic applications of this compound in other disease states, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of COX-2 and induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Scientific Research Applications
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-9-5-6-11(16)12(7-9)20-15(3,4)14(19)17-13-8-10(2)21-18-13/h5-8H,1-4H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXGEVPZWGFJRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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